Lachnone A

Vue d'ensemble

Description

- Lachnone A est un dérivé de chromone isolé du champignon filamenteux Lachnum sp. BCC 2424 .

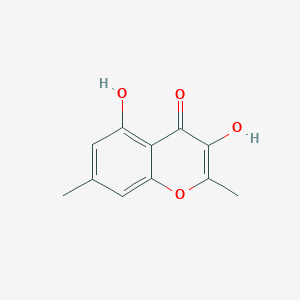

- Sa structure chimique est représentée par C11H10O4.

- Les chromones sont une classe de composés avec un système cyclique de chromone, qui présentent souvent des activités biologiques intéressantes.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles de Lachnone A ne sont pas largement documentées dans la littérature.

- Il est connu que this compound est obtenu à partir de la source microbienne Lachnum sp. BCC 2424.

Analyse Des Réactions Chimiques

- La réactivité de Lachnone A n'a pas été largement étudiée, mais elle subit diverses réactions typiques des chromones.

- Les réactions potentielles comprennent l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants utilisés dans ces réactions restent à explorer pleinement.

- Les principaux produits formés à partir de ces réactions dépendraient des conditions réactionnelles spécifiques.

Applications de la recherche scientifique

- Les applications de this compound couvrent plusieurs domaines scientifiques :

Chimie : Il pourrait servir de point de départ pour la synthèse de nouveaux dérivés de chromone.

Biologie : Enquêter sur ses effets sur les processus cellulaires et sa bioactivité potentielle.

Médecine : Évaluer ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.

Industrie : Explorer son utilisation en science des matériaux ou dans d'autres applications industrielles.

Mécanisme d'action

- Malheureusement, les informations détaillées sur le mécanisme d'action de this compound sont rares.

- Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies impliquées.

Applications De Recherche Scientifique

Pharmacological Properties

Lachnone A has garnered attention for its various pharmacological properties, including:

- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

- Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit inflammatory pathways, which could lead to its application in treating inflammatory diseases like arthritis and other chronic conditions .

Therapeutic Uses

The therapeutic potential of this compound extends into several areas:

- Cancer Treatment : Preliminary studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This property is being investigated for its potential use in cancer therapies, particularly for types resistant to conventional treatments .

- Neuroprotection : Given its antioxidant capacity, this compound is being researched for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

This compound's properties are not limited to human health; it also shows promise in agriculture:

- Pesticidal Properties : Research has indicated that this compound can act as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals. Its effectiveness against specific pests makes it a candidate for sustainable agricultural practices .

- Plant Growth Promotion : Some studies suggest that this compound may enhance plant growth and stress resistance, making it valuable in agricultural biotechnology for improving crop yields under adverse conditions .

Biotechnology and Research Implications

In biotechnology, this compound's unique properties open avenues for innovative applications:

- Drug Development : The structural characteristics of this compound can be used as a template for synthesizing new drugs with enhanced efficacy and reduced side effects. Its role as a lead compound is being explored in medicinal chemistry .

- Biomarker Development : Given its biological activities, this compound may serve as a biomarker for oxidative stress or inflammation in clinical settings, aiding in the diagnosis and monitoring of various diseases .

Case Study 1: Anticancer Activity

A study conducted by Bröhmer et al. explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at low concentrations, suggesting its potential as a natural preservative or therapeutic agent.

Mécanisme D'action

- Unfortunately, detailed information about Lachnone A’s mechanism of action is scarce.

- Further research is needed to elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

- La singularité de Lachnone A réside dans sa structure spécifique de chromone.

- Des composés similaires peuvent inclure d'autres chromones ou dérivés de sources naturelles.

Activité Biologique

Lachnone A is a terpenoid lactone that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by research findings, data tables, and relevant case studies.

Overview of this compound

This compound is classified within the group of terpenoids, specifically those containing lactone moieties. Terpenoids are known for their wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial effects. The presence of the lactone structure in these compounds often enhances their bioactivity, making them significant in pharmacological research .

1. Cytotoxic Activity

Cytotoxicity refers to the ability of a compound to induce cell death in cancerous or unhealthy cells. Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

- IC50 Values :

- HeLa:

- MCF-7:

These values indicate that this compound is significantly more potent than many other terpenoid lactones .

2. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound's mechanism involves:

- Inhibition of iNOS : this compound reduces the expression of inducible nitric oxide synthase (iNOS), which is responsible for NO production.

- Reduction of Edema : In animal models, this compound showed effective reduction in edema induced by inflammatory agents.

Table 1: Anti-inflammatory Effects of this compound

| Dose (mmol/kg) | Edema Reduction (%) | NO Production Inhibition (%) |

|---|---|---|

| 0.90 | 65 | 50 |

This data suggests that this compound could be a promising candidate for developing new anti-inflammatory drugs .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Tested Microorganisms :

- Staphylococcus aureus

- Escherichia coli

- Minimum Inhibitory Concentrations (MIC) :

Table 2: Antimicrobial Activity of this compound

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings highlight the effectiveness of this compound as a natural antimicrobial agent .

4. Anticancer Activity

This compound's anticancer properties extend beyond cytotoxicity; it also induces apoptosis in cancer cells through various pathways:

- Mechanism of Action :

- Activation of caspases

- Inhibition of anti-apoptotic proteins such as Bcl-2

Research indicates that treatment with this compound leads to significant apoptosis in treated cancer cells, marking it as a potential therapeutic agent in oncology .

Case Studies and Research Findings

Several case studies have explored the biological activity of terpenoid lactones similar to this compound:

- Study on Kaunial : Found significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to that of this compound.

- Anti-inflammatory Research : Investigated the effects of lactones on induced inflammation in rodent models, showing similar patterns in edema reduction and mediator inhibition.

These studies underscore the relevance of lactone-containing compounds in therapeutic applications and their potential for further research and development .

Propriétés

IUPAC Name |

3,5-dihydroxy-2,7-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDFSMORTDVVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of Lachnone A?

A1: Unfortunately, the provided research papers primarily focus on other compounds like Lachnone B, C, D, and E, and do not offer specific details regarding the biological activity of this compound.

Q2: Can you tell me about the structural characterization of this compound?

A2: this compound was isolated from the filamentous fungus Lachnum sp. BCC 2424, alongside four other new chromones (Lachnones B-E) and the known compound (2E,6S)-2,6-dimethyl-2,7-octadiene-1,6-diol []. While the research paper mentions that its structure was elucidated using spectroscopic methods [], it doesn't provide the specific molecular formula, weight, or spectroscopic data for this compound.

Q3: Were Lachnones found to have any anti-microbial activity?

A3: Yes, the research indicated that Lachnones B and D exhibited mild inhibitory activity against Mycobacterium tuberculosis, both demonstrating a minimum inhibitory concentration (MIC) of 200 microg/mL [].

Q4: The papers mention other chromanone lactone natural products. How are these compounds related to Lachnones?

A4: Lachnone C, along with gonytolides C and G, microdiplodiasone, blennolide C, and diversonol, are all classified as chromanone lactone natural products [, , ]. Researchers have developed total synthesis strategies for several of these compounds, highlighting the possibility of creating analogous methods for Lachnones in the future [, , ].

Q5: Are there any computational chemistry studies related to Lachnones or similar compounds?

A5: While the provided research papers don't delve into computational studies specifically for Lachnones, the successful total synthesis of related compounds like lachnone C and gonytolides [, ] suggests that computational chemistry techniques, such as molecular modeling and structure-based design, could be valuable tools for future investigations into Lachnones and their potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.